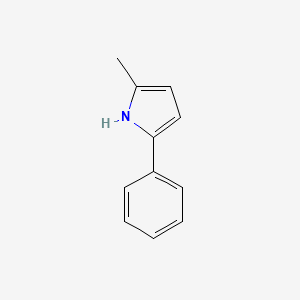

2-Methyl-5-phenyl-1H-pyrrole

Description

BenchChem offers high-quality 2-Methyl-5-phenyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLZVJJIBIGCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184509 | |

| Record name | Pyrrole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-21-5 | |

| Record name | 2-Methyl-5-phenyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Methyl-5-phenyl-1H-pyrrole

A Guide to Synthesis, Properties, and Pharmacological Applications

Executive Summary

2-Methyl-5-phenyl-1H-pyrrole (CAS: 3042-21-5) is a fundamental heterocyclic scaffold in medicinal chemistry, serving as a "privileged structure" for the development of tubulin polymerization inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its symmetrical analogs (e.g., 2,5-dimethylpyrrole), the electronic asymmetry induced by the electron-donating methyl group at C2 and the conjugated phenyl ring at C5 creates a unique dipole and reactivity profile, making it a versatile intermediate for regioselective electrophilic substitution. This guide provides a validated protocol for its synthesis, detailed characterization data, and a strategic analysis of its utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimental values and predictive models suitable for laboratory benchmarking.

| Property | Value / Description |

| IUPAC Name | 2-Methyl-5-phenyl-1H-pyrrole |

| Common Synonyms | 5-Methyl-2-phenylpyrrole; 2-Phenyl-5-methylpyrrole |

| CAS Number | 3042-21-5 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Appearance | White to off-white crystalline solid (needles from EtOH) |

| Melting Point | 98–101 °C |

| Boiling Point | ~300 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DMSO, Ethanol, Methanol, Chloroform, DCM.[1][2][3][4] Insoluble in water. |

| pKa (NH) | ~17.5 (Weak acid) |

| pKa (Conj. Acid) | ~ -3.8 (Protonation occurs at C3/C4, not N) |

Synthetic Protocol: The Paal-Knorr Condensation

While modern catalytic methods exist, the Paal-Knorr condensation remains the gold standard for reliability, scalability, and atom economy. This protocol describes the cyclization of 1-phenylpentane-1,4-dione with an ammonia source.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbons, forming a hemiaminal intermediate which undergoes cyclization and dehydration to aromatize into the pyrrole ring.

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis for 2-methyl-5-phenyl-1H-pyrrole.

Experimental Procedure

Objective: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole on a 10 mmol scale.

Reagents:

-

1-Phenylpentane-1,4-dione (1.76 g, 10 mmol)

-

Ammonium Acetate (3.85 g, 50 mmol, 5 equiv.)

-

Acetic Acid (glacial, 20 mL) or Ethanol (20 mL) with catalytic HCl.

-

Note: Acetic acid acts as both solvent and catalyst, preferred for cleaner profiles.

-

Protocol:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 1-Phenylpentane-1,4-dione (1.76 g) in Glacial Acetic Acid (20 mL). Add Ammonium Acetate (3.85 g) in one portion.

-

Reaction: Heat the mixture to 100–110 °C (reflux) for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). The starting diketone spot will disappear, and a highly fluorescent (under UV) pyrrole spot will appear.

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

-

Isolation:

-

If solid forms: Filter the precipitate, wash with copious water (to remove acetic acid), and dry.

-

If oil forms: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat. NaHCO₃ (to neutralize acid) and Brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectations: 75–85% isolated yield.

Characterization Data

To validate the synthesis, compare spectral data against these standard values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference) Frequency: 400 MHz[5]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 8.20 – 8.50 | Broad Singlet | 1H | NH | Exchangeable with D₂O; broadness indicates H-bonding. |

| 7.20 – 7.50 | Multiplet | 5H | Ar-H | Phenyl ring protons (ortho/meta/para overlap). |

| 6.45 | Doublet / Multiplet | 1H | H-4 | Pyrrole proton adjacent to Phenyl ring (deshielded). |

| 5.95 | Doublet / Multiplet | 1H | H-3 | Pyrrole proton adjacent to Methyl group (shielded). |

| 2.35 | Singlet | 3H | -CH₃ | Methyl group attached to C2. |

Infrared Spectroscopy (FT-IR)

-

3400–3300 cm⁻¹: N-H stretching (sharp/medium).

-

3100–3000 cm⁻¹: C-H aromatic stretching.

-

1600, 1500 cm⁻¹: C=C aromatic ring skeletal vibrations.

-

760, 690 cm⁻¹: Monosubstituted phenyl ring bending (strong diagnostic bands).

Reactivity & Functionalization Strategy

For drug development, the 2-methyl-5-phenyl scaffold is rarely the final drug; it is a core to be functionalized.

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring is electron-rich. The C3 and C4 positions are available for substitution.[6]

-

Regioselectivity: The C3 position (adjacent to the electron-donating methyl) is generally more nucleophilic than C4 (adjacent to the electron-withdrawing/conjugating phenyl), though steric factors can influence this.

-

Common Reactions:

-

Vilsmeier-Haack Formylation: Installs an aldehyde at C3 (major).

-

Mannich Reaction: Installs aminomethyl groups at C3.

-

Halogenation:[7] NBS/NCS will halogenate C3 and C4 rapidly.

-

Figure 2: Strategic functionalization pathways for the 2-methyl-5-phenylpyrrole scaffold.

Biological & Pharmaceutical Relevance

The 2-methyl-5-phenyl-1H-pyrrole moiety acts as a bioisostere for indole and other planar aromatics.

-

Tubulin Inhibition: Derivatives of 2-phenylpyrroles bind to the colchicine site of tubulin, inhibiting polymerization. The 5-phenyl group mimics the biaryl pharmacophore found in Combretastatin A-4.

-

Kinase Inhibition: The pyrrole NH and C3-substituents often form critical hydrogen bonds in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR, PDGFR).

-

Antimicrobial Activity: Halogenated derivatives (e.g., pyrrolnitrin analogs) exhibit potent activity against ESKAPE pathogens by disrupting respiratory electron transport.

Safety & Handling

-

Oxidation Sensitivity: Pyrroles darken upon exposure to air and light due to oxidative polymerization (polypyrrole formation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C, protected from light.

-

-

Toxicity: While not classified as highly toxic, pyrroles are potential irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Acid Sensitivity: Strong mineral acids can cause polymerization (red/black tar formation). Use weak acids (Acetic acid) for catalysis.

References

-

Paal-Knorr Synthesis Mechanism & Review

- Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of furans." Journal of Organic Chemistry.

-

(Contextual validation of mechanism).

-

Synthesis of 2-Methyl-5-phenylpyrrole

- Azizi, N., et al. (2009).

-

Biological Activity (Anticancer/Tubulin)

-

Grozav, A., et al. (2022).[8] "Synthesis and biological evaluation of new pyrrole derivatives." Molecules.

-

-

NMR Spectral Data Verification

- BenchChem Spectral D

-

General Pyrrole Reactivity

Sources

- 1. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum [chemicalbook.com]

- 4. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. scispace.com [scispace.com]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Strategic Synthesis and Precursor Optimization for 2-Methyl-5-phenyl-1H-pyrrole

Executive Summary

The 2,5-disubstituted pyrrole motif, specifically 2-Methyl-5-phenyl-1H-pyrrole (CAS: 3042-22-6) , represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for anti-inflammatory agents, kinase inhibitors, and advanced material precursors.

While theoretical routes exist in abundance, this guide prioritizes process scalability and atom economy . We focus on the Paal-Knorr cyclization as the primary industrial route due to its convergent nature, while providing a detailed analysis of the Stetter reaction for accessing the critical 1,4-diketone precursor. An alternative metal-catalyzed approach is provided for late-stage functionalization scenarios.

Retrosynthetic Analysis & Precursor Logic

To design a robust synthesis, we must disconnect the target molecule at its most strategic bonds. The 2,5-substitution pattern strongly suggests a convergent synthesis from a linear 1,4-dicarbonyl precursor.

Strategic Disconnection Map

Figure 1: Retrosynthetic logic flow identifying 1-phenylpentane-1,4-dione as the linchpin intermediate.

The Critical Precursor: 1-Phenylpentane-1,4-dione

The synthesis of 2-Methyl-5-phenyl-1H-pyrrole hinges on the quality of 1-phenylpentane-1,4-dione (also known as phenacylacetone). While classical alkylation of enolates can be used, it often suffers from poly-alkylation. The Stetter Reaction is the superior choice here, utilizing umpolung chemistry to couple benzaldehyde with methyl vinyl ketone (MVK).

Synthesis via Stetter Reaction

This method transforms the electrophilic aldehyde carbon into a nucleophile using a thiazolium catalyst (a cyanide surrogate), allowing 1,4-addition to MVK.

Reagents Required:

-

Benzaldehyde (Freshly distilled)[1]

-

Methyl Vinyl Ketone (MVK) [Warning: Lacrymatory/Toxic]

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride

-

Base: Triethylamine (TEA)

-

Solvent: Ethanol or DMF

Protocol 1: Thiazolium-Catalyzed Stetter Reaction

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

-

Solubilization: Dissolve benzaldehyde (10.0 mmol) and the thiazolium catalyst (0.5 mmol, 5 mol%) in absolute ethanol (20 mL).

-

Activation: Add Triethylamine (TEA) (5.0 mmol) to generate the active ylide species. Stir at room temperature for 15 minutes.

-

Addition: Add Methyl Vinyl Ketone (10.0 mmol) dropwise over 10 minutes. Note: MVK is highly reactive; slow addition prevents polymerization.

-

Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen.

-

Workup: Cool to RT. Remove solvent under reduced pressure.[2] Dissolve residue in DCM (50 mL) and wash with 1M HCl (to remove TEA/catalyst) followed by brine.

-

Purification: Dry organic layer over MgSO₄. Purify via flash column chromatography (Hexane:EtOAc 8:2).

-

Yield Expectation: 75–85%

-

Appearance: Pale yellow oil or low-melting solid.

-

The Cyclization: Paal-Knorr Synthesis[3][4][5]

With the 1,4-diketone in hand, cyclization is induced using an ammonia source. While classical methods use refluxing acetic acid, Microwave-Assisted Synthesis is recommended for higher yields and reduced reaction times.

Mechanism & Workflow

Figure 2: Mechanistic progression of the Paal-Knorr condensation.

Protocol 2: Microwave-Assisted Cyclization (Green Protocol)

-

Reactants: In a microwave-safe vial, combine 1-phenylpentane-1,4-dione (1.0 equiv) and Ammonium Acetate (NH₄OAc) (3.0 equiv).

-

Solvent/Catalyst: Add a minimal amount of Glacial Acetic Acid (0.5 mL per mmol of substrate).

-

Irradiation: Seal the vial. Irradiate at 120°C for 10 minutes (Power: 150W).

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates immediately.

-

Isolation: Filter the solid. If oily, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica plug if high purity is required for biological assays.

Alternative Route: Late-Stage Suzuki Coupling

If the phenyl ring requires sensitive functional groups (e.g., nitriles, esters) that might not survive the Stetter/Paal-Knorr conditions, a metal-catalyzed approach is superior.

Precursors:

-

Partner A: 2-Methyl-5-bromopyrrole (Generated in situ or N-protected form).

-

Partner B: Phenylboronic acid.

Protocol Summary: React 2-Methyl-5-bromopyrrole (N-Boc protected for stability) with Phenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) at 90°C. Deprotect the Boc group (TFA/DCM) to yield the free NH pyrrole.

Analytical Data & Quality Control

To validate the synthesis, the following analytical markers must be met:

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Oxidizes to pink/brown upon air exposure |

| Melting Point | 150–152°C | Sharp range indicates high purity |

| ¹H NMR (CDCl₃) | Broad singlet exchangeable with D₂O | |

| ¹H NMR (Pyrrole) | Characteristic pyrrole ring protons | |

| ¹H NMR (Methyl) | Distinct singlet for C2-Methyl |

References

-

Stetter Reaction Mechanism & Application: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.

-

Paal-Knorr Pyrrole Synthesis (General Review): Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Synthesis of Furans and Pyrroles. Journal of Organic Chemistry.

-

Microwave-Assisted Synthesis of Pyrroles: Rao, H. S. P., & Jothilingam, S. (2001).[3] One-pot synthesis of pyrrole derivatives under microwave irradiation. Tetrahedron Letters.

-

Green Chemistry Protocols (Water/Solvent-Free): Banik, B. K., et al. (2000). Microwave-Assisted Rapid and Simplified Synthesis of N-Substituted Pyrroles. The Journal of Organic Chemistry.

-

Suzuki-Miyaura Coupling for Pyrroles: Ferreira, F., et al. (2002). Synthesis of 2,5-disubstituted pyrroles via Suzuki coupling. Tetrahedron.

Sources

A Technical Guide to the Theoretical Calculation of Physicochemical Properties of 2-Methyl-5-phenyl-1H-pyrrole

Foreword: The Scientific Imperative for In-Silico Characterization

In modern chemical research and drug development, the pyrrole scaffold is a cornerstone of many biologically active compounds and functional materials.[1][2][3] The specific derivative, 2-Methyl-5-phenyl-1H-pyrrole, presents a fascinating case study in asymmetric substitution, combining an electron-donating methyl group with a bulky, electron-withdrawing phenyl group on the electron-rich pyrrole ring.[4] This unique electronic and steric arrangement suggests potential for novel pharmacological interactions and material properties. Before embarking on costly and time-consuming empirical studies, a robust theoretical investigation provides an invaluable predictive framework. This guide offers a comprehensive, field-proven protocol for the in-silico characterization of 2-Methyl-5-phenyl-1H-pyrrole, grounded in the principles of quantum chemistry and computational modeling. Our objective is not merely to present a methodology, but to elucidate the scientific rationale behind each computational step, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Foundational Principles: Why Theoretical Calculations Matter

Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to model the electronic structure of a molecule with high accuracy.[5] From this electronic structure, we can derive a wealth of information about the molecule's geometry, stability, reactivity, and spectroscopic properties. For a molecule like 2-Methyl-5-phenyl-1H-pyrrole, this approach enables us to:

-

Predict the most stable 3D conformation: Understanding the molecule's shape is fundamental to predicting its interactions with biological targets or its packing in a solid state.

-

Elucidate electronic properties: The distribution of electrons, as described by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates the molecule's reactivity and its potential as an electronic material.[5][6]

-

Simulate spectroscopic signatures: Predicting NMR, IR, and UV-Vis spectra allows for direct comparison with experimental data, serving as a crucial validation of the theoretical model and aiding in the interpretation of empirical results.[7]

-

Assess potential reactivity: Mapping the molecular electrostatic potential (MEP) can reveal sites susceptible to electrophilic or nucleophilic attack, offering insights into potential metabolic pathways or chemical reactions.

This predictive power accelerates the research and development cycle by prioritizing candidates for synthesis and biological screening, ultimately conserving resources and fostering innovation.

Synthesis of 2-Methyl-5-phenyl-1H-pyrrole: The Paal-Knorr Reaction

While this guide focuses on theoretical properties, understanding the molecule's synthesis provides context. The most common and efficient method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[1][8][9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][9] For 2-Methyl-5-phenyl-1H-pyrrole, the likely precursors would be 1-phenyl-1,4-pentanedione reacting with ammonia.

The reaction is typically carried out under weakly acidic conditions, as strong acids can promote the formation of furan byproducts.[9] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for calculating the theoretical properties of 2-Methyl-5-phenyl-1H-pyrrole using Density Functional Theory.

Step 1: Molecular Structure Input and Initial Optimization

The first step is to create a 3D model of the molecule. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization

Causality: The geometry of a molecule is not static; it will adopt a conformation that minimizes its potential energy. The geometry optimization calculation systematically adjusts the bond lengths, bond angles, and dihedral angles to find this minimum energy structure.

Protocol:

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost. The B3LYP hybrid functional is a widely used and well-validated functional for organic molecules.[7][10]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimization.[10] This basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the non-spherical nature of electron density in chemical bonds.

-

Software: This calculation can be performed using computational chemistry packages like Gaussian, ORCA, or GAMESS.

The successful completion of this step will yield the optimized Cartesian coordinates of the molecule, its total electronic energy, and other thermodynamic properties.

Step 3: Frequency Calculation

Causality: A frequency calculation is crucial for two reasons. First, it confirms that the optimized geometry is a true energy minimum. A true minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface. Second, the frequency calculation provides the theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.

Protocol:

-

Method and Basis Set: Use the same level of theory (e.g., B3LYP/6-31G(d)) as the geometry optimization.

-

Output: The output will include a list of vibrational frequencies and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum.

Step 4: Calculation of Electronic Properties

Causality: The electronic properties of a molecule are key to understanding its reactivity and potential applications. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO-LUMO energy gap is a measure of the molecule's electronic stability and its ability to absorb light.[5][6]

Protocol:

-

Method and Basis Set: A larger basis set, such as 6-311++G(d,p), is recommended for a more accurate description of the electronic properties.[7] This basis set includes diffuse functions (++) on all atoms, which are important for describing weakly bound electrons, and polarization functions (p) on hydrogen atoms.

-

Calculations:

-

HOMO and LUMO Energies: These are standard outputs of a DFT calculation. The energy gap can be calculated as E_gap = E_LUMO - E_HOMO.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hydrogen bonding.[6]

-

Step 5: Simulation of Spectroscopic Properties

Causality: Simulating NMR and UV-Vis spectra provides a direct link between theoretical calculations and experimental data, allowing for validation and interpretation.

Protocol:

-

NMR Spectroscopy:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7]

-

Level of Theory: Use a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Referencing: The calculated absolute shieldings must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

-

UV-Vis Spectroscopy:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

-

Level of Theory: The choice of functional can be critical for TD-DFT calculations. Functionals like B3LYP or CAM-B3LYP are commonly used.

-

Solvent Effects: Since UV-Vis spectra are typically measured in solution, it is important to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).

-

Visualization of Computational Workflows and Molecular Properties

Clear visualization is essential for interpreting and communicating computational results. The following diagrams, generated using Graphviz, illustrate the computational workflow and the structure of 2-Methyl-5-phenyl-1H-pyrrole.

Caption: Computational workflow for theoretical property calculation.

Caption: 2D representation of 2-Methyl-5-phenyl-1H-pyrrole.

Expected Results and Data Presentation

The results of these calculations should be presented in a clear and organized manner to facilitate analysis and comparison with experimental data.

Table 1: Calculated Geometric and Electronic Properties

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | Value | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | Value | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Value | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | Value | B3LYP/6-311++G(d,p) |

Table 2: Calculated Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Method/Basis Set |

| IR (cm⁻¹) | N-H stretch: ~3400-3500C-H aromatic stretch: ~3000-3100C=C ring stretch: ~1500-1600 | B3LYP/6-31G(d) |

| ¹H NMR (ppm) | N-H: ValuePyrrole H3: ValuePyrrole H4: ValuePhenyl H (ortho, meta, para): ValuesMethyl H: Value | GIAO-B3LYP/6-311++G(d,p) |

| ¹³C NMR (ppm) | Pyrrole C2, C5: ValuesPyrrole C3, C4: ValuesPhenyl C's: ValuesMethyl C: Value | GIAO-B3LYP/6-311++G(d,p) |

| UV-Vis (nm) | λ_max 1: Value (f = Value)λ_max 2: Value (f = Value) | TD-B3LYP/6-311++G(d,p) |

Note: The values in the tables are placeholders and would be populated with the actual output from the computational software.

Conclusion: From Theoretical Insights to Practical Applications

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the physicochemical properties of 2-Methyl-5-phenyl-1H-pyrrole. By following this self-validating workflow, researchers can generate a robust dataset that predicts the molecule's geometry, stability, reactivity, and spectroscopic signatures. These in-silico insights are not an end in themselves but a powerful starting point for further research. They can guide the rational design of new drug candidates, inform the development of novel organic materials, and provide a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds. The synergy between theoretical prediction and empirical validation is the hallmark of modern chemical science, and the methods described herein provide a clear pathway to that synergy.

References

-

The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Pyrrole. Wikipedia. Available at: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. American Chemical Society. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. Available at: [Link]

-

A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles. ResearchGate. Available at: [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. Available at: [Link]

-

Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. Available at: [Link]

-

DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central. Available at: [Link]

-

Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole. Redalyc. Available at: [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

-

1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed Central. Available at: [Link]

-

Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. PubMed Central. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. Available at: [Link]

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. Available at: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. mdpi.com [mdpi.com]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. redalyc.org [redalyc.org]

The Phenylpyrroles: From a Soil Bacterium to a Cornerstone of Crop Protection

An In-depth Technical Guide on the Discovery, History, and Mechanism of a Unique Fungicide Class

Authored by: Senior Application Scientist

Introduction: A Novel Scaffold in Antifungal Chemistry

The phenylpyrrole class of fungicides represents a significant advancement in the ongoing effort to protect global food production from pathogenic fungi. Characterized by a unique 4-phenyl-1H-pyrrole-3-carbonitrile core structure, these compounds have carved a distinct niche in the agrochemical landscape due to their novel mode of action and broad-spectrum efficacy. This technical guide provides an in-depth exploration of the discovery, historical development, and molecular mechanism of phenylpyrrole compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the serendipitous discovery rooted in natural product chemistry, the meticulous synthetic optimization that led to commercially successful products, and the intricate signaling cascade that these molecules disrupt within fungal pathogens.

The Genesis of a New Class: A Natural Product Blueprint

The story of phenylpyrroles begins not in a chemist's flask, but in the soil. In the 1960s, scientists isolated a potent antifungal secondary metabolite from the bacterium Pseudomonas pyrrocinia.[1][2] This compound, named pyrrolnitrin, demonstrated strong activity against a variety of plant and animal pathogenic fungi.[1][2] Pyrrolnitrin is biosynthesized from the amino acid tryptophan through a series of enzymatic steps, including halogenation and rearrangement.[1][3]

While effective, pyrrolnitrin itself had limitations for widespread agricultural use, notably its sensitivity to light degradation.[2] However, its discovery provided a crucial lead structure for chemists at Ciba-Geigy AG (now Syngenta AG). Recognizing the potential of the phenylpyrrole scaffold, they embarked on a program of chemical synthesis and optimization to develop more stable and potent analogs.[2][4] This pivotal decision to explore synthetic derivatives of a natural product was a common and fruitful strategy in the development of modern agrochemicals.[4]

From Discovery to Dominance: A Timeline of Phenylpyrrole Development

The journey from the initial discovery of pyrrolnitrin to the establishment of phenylpyrroles as a major fungicide class spanned several decades of dedicated research and development.

| Year/Period | Key Milestone | Significance |

| 1960s | Isolation of pyrrolnitrin from Pseudomonas pyrrocinia.[1][2] | Identification of a novel, naturally occurring antifungal compound that served as the foundational lead structure. |

| 1980s | Ciba-Geigy AG initiates a synthetic program based on the pyrrolnitrin scaffold.[2] | The beginning of a focused effort to overcome the limitations of the natural product and develop commercially viable fungicides. |

| 1984 | Synthesis of fenpiclonil.[2] | The first commercially successful synthetic phenylpyrrole analog, demonstrating the potential of this chemical class. |

| 1988 | Introduction of fenpiclonil to the market as a seed treatment.[2] | Provided growers with a new tool for managing seed-borne diseases. |

| 1990s | Development and introduction of fludioxonil.[5][6][7] | A more stable and highly active second-generation phenylpyrrole that quickly became the leading compound in its class. |

| 1993 | Fludioxonil is introduced by Ciba-Geigy. | Fludioxonil's superior photostability and broader spectrum of activity led to its widespread adoption for both seed and foliar applications. |

Unraveling the Mechanism of Action: Disruption of a Fungal Signaling Pathway

The efficacy of phenylpyrrole fungicides lies in their unique and specific mode of action, which sets them apart from many other antifungal agents. Instead of directly inhibiting a metabolic enzyme, phenylpyrroles disrupt a critical signal transduction pathway in fungi.

Phenylpyrroles, such as fludioxonil, are believed to activate a fungal-specific hybrid histidine kinase (HHK) .[2][8] This aberrant activation triggers the High Osmolarity Glycerol (HOG) signaling pathway , a mitogen-activated protein kinase (MAPK) cascade that fungi use to respond to osmotic stress.[9][10][11][12][13] The continuous and uncontrolled stimulation of this pathway leads to a cascade of detrimental physiological effects, including:

-

Accumulation of intracellular glycerol.

This ultimately results in the inhibition of fungal growth and cell death. The specificity of this mode of action for a fungal signaling pathway contributes to the relatively low toxicity of phenylpyrroles to non-target organisms.

Figure 1: Simplified diagram of the phenylpyrrole mode of action via the High Osmolarity Glycerol (HOG) pathway.

Structure-Activity Relationship (SAR) and Chemical Synthesis

The commercial success of phenylpyrroles is a testament to the power of medicinal chemistry and the systematic exploration of structure-activity relationships. The transition from the natural product pyrrolnitrin to the highly effective synthetic analogs, fenpiclonil and fludioxonil, involved key structural modifications.

Notably, substitutions on the phenyl ring were found to significantly impact photostability and antifungal activity. Fludioxonil, with its 2,2-difluorobenzo[d][1][4]dioxole moiety, exhibits superior stability and a broader fungicidal spectrum compared to fenpiclonil, which possesses a dichlorophenyl group.[2]

The chemical synthesis of fludioxonil typically involves a multi-step process. A common route starts with the preparation of 4-formyl-2,2-difluoro-1,3-benzodioxole. This aldehyde then undergoes a condensation reaction, followed by the formation of the pyrrole ring to yield the final product.

Experimental Protocol: Representative Synthesis of Fludioxonil

The following is a representative, multi-step synthesis of fludioxonil, compiled from various patented methods. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile

-

To a solution of 4-formyl-2,2-difluoro-1,3-benzodioxole in a suitable solvent such as dichloromethane, add bromoacetonitrile triphenyl phosphate.[1]

-

At room temperature, slowly add a catalytic amount of a 10% sodium hydroxide solution.[1]

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC or HPLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by crystallization or column chromatography to obtain (E)-3-(2,2-difluoro-1,3-benzodioxolan-4-yl)acrylonitrile.

Step 2: Synthesis of 4-(2,2-difluorobenzo[d][1][4]dioxol-4-yl)-1H-pyrrole-3-carbonitrile (Fludioxonil)

-

Dissolve the product from Step 1 and p-toluenesulfonylmethyl isocyanide (TosMIC) in a suitable solvent system, such as a mixture of ether and dimethyl sulfoxide.

-

Cool the reaction mixture and add a strong base, such as sodium hydride, portion-wise.

-

Allow the reaction to proceed at a controlled temperature until completion.

-

Quench the reaction carefully and perform an aqueous workup.

-

Extract the product with an organic solvent and purify by crystallization or column chromatography to yield fludioxonil.

Sources

- 1. CN103896906A - New synthetic method of pesticide fludioxonil intermediate - Google Patents [patents.google.com]

- 2. CN103497180A - Synthetic method of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Fludioxonil (Ref: CGA 173506) [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hog1-Nmd5 signaling pathway regulates asexual development, lipid metabolism, stress response, trap morphogenesis, and secondary metabolism of Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential research applications of "2-Methyl-5-phenyl-1H-pyrrole"

From Paal-Knorr Synthesis to Functional Material Applications

Executive Summary

2-Methyl-5-phenyl-1H-pyrrole (CAS 3042-21-5) represents a specialized class of "blocked" pyrroles where the reactive

For the medicinal chemist , it serves as a privileged scaffold, forming the core of antifungal phenylpyrrole analogues (e.g., fludioxonil derivatives) and emerging anticancer agents targeting mPGES-1 and tubulin dynamics. For the materials scientist , it functions as a potent mixed-type corrosion inhibitor and a "chain-stopper" or steric modulator in copolymerization, offering precise control over polymer conjugation length.

Part 1: Chemical Architecture & Synthesis[1]

1.1 Structural Analysis: The "Blocked" Pyrrole

The defining feature of 2-methyl-5-phenyl-1H-pyrrole is the substitution at both

-

Electronic Effect: The phenyl group at C5 extends the

-conjugation, enhancing lipophilicity and stability. The methyl group at C2 provides mild electron donation (+I effect). -

Reactivity Consequence: In standard pyrrole electropolymerization, coupling occurs at the

-positions (2,5). Since these are blocked, this compound cannot form linear

1.2 Synthesis Protocol: Paal-Knorr Condensation

The most authoritative method for synthesis is the Paal-Knorr condensation, utilizing 1-phenyl-1,4-pentanedione.

Experimental Protocol (Standard):

-

Reagents: 1-Phenyl-1,4-pentanedione (1.0 eq), Ammonium acetate (excess, source of ammonia), Acetic acid (solvent/catalyst).

-

Procedure: Reflux the diketone with ammonium acetate in glacial acetic acid for 2–4 hours.

-

Workup: Pour reaction mixture into ice-water. Neutralize with NaHCO

.[1] Filter the precipitate or extract with ethyl acetate. -

Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

Green Chemistry Variant (Microwave-Assisted): Solvent-free condensation on silica gel or montmorillonite K-10 clay under microwave irradiation reduces reaction time from hours to minutes, improving yield to >90%.

Caption: Mechanistic pathway of the Paal-Knorr synthesis converting a 1,4-diketone to the target pyrrole.

Part 2: Material Science Applications

2.1 Corrosion Inhibition

Research indicates that 2-methyl-5-phenyl-1H-pyrrole acts as an effective corrosion inhibitor for mild steel in acidic media (1M HCl).[2]

-

Mechanism: Adsorption.[1] The compound adsorbs onto the metal surface via the nitrogen lone pair and the

-electrons of the phenyl and pyrrole rings. -

Isotherm: Follows the Langmuir Adsorption Isotherm , suggesting monolayer coverage.

-

Efficiency: Acts as a mixed-type inhibitor (anodic and cathodic), reducing the corrosion rate by blocking active sites.

| Parameter | Value / Characteristic |

| Medium | 1.0 M HCl |

| Substrate | Mild Steel |

| Adsorption Model | Langmuir ( |

| Inhibition Type | Mixed (Anodic/Cathodic) |

| Key Interaction |

2.2 Electropolymerization & Surface Modification

While it does not form homopolymers easily, it is used in copolymerization with unsubstituted pyrrole.

-

Steric Control: Incorporation of the 2,5-substituted unit introduces "kinks" or termination points in the polypyrrole chain. This allows researchers to tune the conjugation length and band gap of the resulting conductive material.

-

Functional Coatings: The phenyl group provides a hydrophobic surface, useful for modifying electrode wetting properties.

Caption: Mechanism of corrosion inhibition showing the adsorption of the pyrrole derivative onto the steel surface.

Part 3: Medicinal Chemistry & Bioactivity[1][3][4][5]

3.1 The Phenylpyrrole Pharmacophore

The 2-phenylpyrrole motif is a validated pharmacophore in antifungal agrochemicals (e.g., Fenpiclonil, Fludioxonil). 2-Methyl-5-phenyl-1H-pyrrole serves as a lipophilic analog for developing next-generation fungicides.

3.2 Anticancer Potential

Recent studies highlight the utility of this scaffold in oncology:

-

Hybrid Pharmacophores: Fusion of the 2-methyl-5-phenylpyrrole moiety with flavones has yielded compounds with potent cytotoxicity against bladder cancer lines (5637 and HT-1376), with IC

values in the low micromolar range (2.9 – 7.4 µM). -

Target Specificity:

-

mPGES-1/sEH Dual Inhibition: Derivatives (e.g., 5-methyl-2-carboxamidepyrroles) target inflammation-driven cancer pathways.

-

Tubulin Targeting: Arylpyrroles can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

-

Table: Comparative Bioactivity Profile

| Application Area | Target / Mechanism | Key Finding | Reference |

| Antifungal | MAP Kinase Pathway (Osmotic Signal) | Broad-spectrum activity against Candida and phytopathogens. | [1, 4] |

| Anticancer | Bladder Cancer (5637, HT-1376) | Flavone-Pyrrole hybrids show IC | [2] |

| Anti-inflammatory | COX-2 / mPGES-1 | 1,2-diarylpyrrole analogs inhibit PGE2 biosynthesis. | [3, 5] |

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole

Objective: Synthesize the target compound via Paal-Knorr condensation.

-

Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.76 g, 10 mmol) in glacial acetic acid (20 mL).

-

Addition: Add ammonium acetate (3.85 g, 50 mmol, 5 eq) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quenching: Cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

-

Isolation: If a solid forms, filter and wash with water. If oil forms, extract with dichloromethane (3 x 30 mL), wash organic layer with sat. NaHCO

, dry over MgSO -

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.

Protocol B: Corrosion Inhibition Weight Loss Assay

Objective: Determine inhibition efficiency (IE%) on mild steel.

-

Specimen Prep: Cut mild steel coupons (2x2x0.1 cm). Polish with emery paper (grades 400–1200), degrease with acetone, and dry.

-

Solution: Prepare 1.0 M HCl (blank). Prepare inhibitor solutions by dissolving 2-methyl-5-phenyl-1H-pyrrole in 1.0 M HCl (using <1% ethanol as co-solvent if needed) at concentrations of 100, 200, 300, 400, 500 ppm.

-

Immersion: Weigh coupons (

). Immerse in test solutions for 24 hours at 30°C. -

Measurement: Remove coupons, wash with water and acetone, dry, and re-weigh (

). -

Calculation:

Where

References

-

BenchChem. (2025). Biological activity of novel pyrrole-2,5-dione derivatives.Link

-

Nature Scientific Reports. (2025). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.Link

-

European Journal of Medicinal Chemistry. (2009). 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation.Link

-

MDPI Molecules. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.[4]Link

-

Wiley Online Library. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates.Link

-

Journal of Chemistry. (2013). Corrosion Inhibition of Mild Steel in Acidic Media by 5′-Phenyl-2′,4′-dihydrospiro[indole-3,3′-pyrazol]-2(1H)-one.[2] (Contextual reference for inhibition methodology). Link

Sources

Methodological & Application

Investigating the anticancer properties of "2-Methyl-5-phenyl-1H-pyrrole"

Application Note: Investigating the Anticancer Properties of 2-Methyl-5-phenyl-1H-pyrrole Scaffolds

Executive Summary & Scientific Context

The 2-Methyl-5-phenyl-1H-pyrrole moiety represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for a diverse class of anticancer agents. While the unsubstituted parent compound is primarily a synthetic intermediate, its functionalized derivatives—particularly at the N1- and C3- positions—exhibit potent biological activities ranging from mPGES-1/sEH dual inhibition to cannabinoid receptor modulation (e.g., URB447) and direct tubulin destabilization .

This Application Note provides a rigorous, field-validated workflow for investigating the anticancer potential of this scaffold. Unlike generic screening protocols, this guide is tailored to the specific solubility profiles, stability issues, and pleiotropic mechanisms of action (MoA) inherent to phenyl-pyrrole derivatives.

Key Applications:

-

Phenotypic Screening: Cytotoxicity profiling against solid tumor lines (LoVo, MCF-7, HepG2).

-

Target Validation: Assaying for mPGES-1 inhibition and CB2 receptor agonism.

-

Lead Optimization: Structure-Activity Relationship (SAR) expansion via Paal-Knorr synthesis.

Chemical Identity & Quality Control (QC)

Before biological evaluation, the integrity of the pyrrole ring must be validated. Pyrroles are electron-rich and susceptible to oxidation.

Compound Profile:

-

Key Derivative Class: 3-carboxylic acids and 3-carboxamides.

-

Solubility: High lipophilicity (LogP > 3.0). Poor aqueous solubility requires DMSO stock preparation (typically 10–20 mM).

Pre-Assay QC Protocol:

-

Purity Check: HPLC-UV (254 nm). Minimum purity >95% is required to rule out toxicity from oxidation byproducts (e.g., succinimides).

-

Stability Test: Incubate 10 µM compound in cell culture media (RPMI-1640 + 10% FBS) at 37°C for 24 hours. Analyze by LC-MS to confirm stability against hydrolytic ring opening.

Experimental Workflow: Phenotypic Screening

The primary investigation involves determining the antiproliferative potency (IC50) against validated cancer cell lines.[6] Literature confirms high sensitivity in Colorectal (LoVo) and Breast (MCF-7) adenocarcinoma lines for this scaffold.

Protocol A: High-Throughput Cytotoxicity Assay (SRB Method)

Why SRB over MTT? Pyrrole derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in tetrazolium-based assays (MTT/MTS). The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Materials:

-

Cell Lines: LoVo (ATCC® CCL-229™), MCF-7 (ATCC® HTB-22™).

-

Reagent: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

-

Fixative: 10% (w/v) Trichloroacetic acid (TCA).

Step-by-Step Procedure:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Prepare serial dilutions of the pyrrole derivative (0.1 µM to 100 µM) in media (Final DMSO < 0.5%).

-

Incubation: Treat cells for 48 hours at 37°C/5% CO₂.

-

Fixation: Add 50 µL cold 10% TCA directly to the supernatant. Incubate at 4°C for 1 hour. Crucial: Do not wash cells before fixation to avoid losing loosely attached apoptotic cells.

-

Staining: Wash 5x with water. Dry. Add 100 µL SRB solution for 15 min.

-

Solubilization: Wash 5x with 1% acetic acid. Dry. Solubilize dye with 10 mM Tris base (pH 10.5).

-

Read: Measure Absorbance at 510 nm.

Data Interpretation:

Calculate % Growth Inhibition relative to DMSO control.

Advanced Mechanism of Action (MoA) Profiling

Once cytotoxicity is established, the specific anticancer mechanism must be deconvoluted. 2-Methyl-5-phenylpyrroles often act via two distinct pathways depending on their C3-substitution.

Pathway 1: Inflammation-Driven Cancer (mPGES-1/sEH Inhibition)

Derivatives with carboxamide substitutions at C3 are potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key driver in the tumor microenvironment (TME).

Assay Logic:

-

Target: mPGES-1 (inducible enzyme in inflammation/cancer).

-

Readout: Reduction in PGE2 production in A549 cells stimulated with IL-1β.

Pathway 2: Cannabinoid Receptor Modulation (URB447-like)

Derivatives with bulky N1-benzyl groups often act as CB2 agonists/CB1 antagonists, inducing apoptosis in melanoma and colon cancer.

Assay Logic:

-

Target: CB2 Receptor.[2]

-

Readout: cAMP accumulation assay (CB2 is Gi/o coupled; agonist reduces cAMP).

Visualization of Signaling & Workflow

The following diagram illustrates the divergent pharmacological pathways accessible via the 2-methyl-5-phenyl-1H-pyrrole scaffold.

Figure 1: Divergent Pharmacological Pathways of the 2-Methyl-5-phenyl-1H-pyrrole Scaffold. The specific substitution pattern dictates whether the compound acts as a general cytotoxic agent, an enzyme inhibitor, or a receptor modulator.

Summary of Key Derivatives & Activity

| Derivative Class | Key Substituent | Primary Target | Validated Cell Lines | Reference |

| Carboxylic Acids | 3-COOH, 1-Cyclohexyl | Unknown (General Cytotoxic) | LoVo, MCF-7, SK-OV-3 | [1] |

| Carboxamides | 3-CONH₂, 5-Methyl | mPGES-1 / sEH | A549, HCT-116 | [2] |

| Diaryl-Pyrroles | 1-(4-chlorobenzyl) | CB2 Receptor (Agonist) | HT-29, Melanoma | [3] |

References

-

Ivan, B.C., et al. (2022).[7] New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences.[7]

-

Grozav, A., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie.

-

Pastorelli, F., et al. (2021). The Synthetic Cannabinoid URB447 Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer. Molecular and Cellular Biochemistry.[2]

-

Menyhárd, D.K., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Journal of Organic Chemistry.

Sources

- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthetic Cannabinoid URB447 Exerts Antitumor and Antimetastatic Effect in Melanoma and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: 2-Methyl-5-phenyl-1H-pyrrole in the Development of New Materials

Foreword: The Versatility of the Phenyl-Pyrrole Scaffold

The pursuit of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. Within the vast landscape of heterocyclic chemistry, the pyrrole ring stands out for its electron-rich nature and its role as a fundamental building block in conductive polymers and biologically active molecules.[1] The strategic incorporation of a phenyl group and a methyl group, as seen in 2-Methyl-5-phenyl-1H-pyrrole, offers a compelling molecular architecture. This scaffold provides a unique balance of π-conjugation from the phenyl ring, enhanced solubility and processability from the methyl group, and the inherent electronic characteristics of the pyrrole core.

These application notes serve as a comprehensive guide for researchers, materials scientists, and drug development professionals. We will delve into the synthesis, purification, and characterization of 2-Methyl-5-phenyl-1H-pyrrole, and explore its subsequent application in the fabrication of advanced materials. The protocols provided are designed to be robust and reproducible, while the scientific rationale behind each step is elucidated to empower researchers to adapt and innovate.

Section 1: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole Monomer

The most direct and widely adopted method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr synthesis.[2] This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] Its enduring popularity stems from its efficiency and simplicity.[2]

Underlying Principle: The Paal-Knorr Reaction Mechanism

The reaction proceeds via a cascade of nucleophilic attacks and dehydration steps. The mechanism, investigated by V. Amarnath et al., begins with the protonation of one of the carbonyl groups of the 1,4-diketone, which activates it for nucleophilic attack by the amine.[4] This forms a hemiaminal intermediate. A subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic dihydroxy-pyrrolidine derivative. The final step is a twofold dehydration, driven by the acidic conditions and the formation of the stable, aromatic pyrrole ring.[3][4]

dot graph Paal_Knorr_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Paal-Knorr Pyrrole Synthesis Mechanism", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Nodes Diketone [label="1-Phenylpentane-1,4-dione\n(1,4-Diketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Ammonia (NH3)\n(Amine Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation of\nCarbonyl (H+)", fillcolor="#E8F0FE", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Cyclization [label="Intramolecular\nNucleophilic Attack", fillcolor="#E8F0FE", fontcolor="#202124"]; CyclicIntermediate [label="2,5-Dihydroxy-\ntetrahydropyrrole\nDerivative", fillcolor="#E8F0FE", fontcolor="#202124"]; Dehydration [label="Double Dehydration\n(-2 H2O)", fillcolor="#E8F0FE", fontcolor="#202124"]; Pyrrole [label="2-Methyl-5-phenyl-\n1H-pyrrole", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Diketone -> Protonation [label="+ H+"]; Amine -> Hemiaminal; Protonation -> Hemiaminal [label="+ NH3\n(Nucleophilic Attack)"]; Hemiaminal -> Cyclization; Cyclization -> CyclicIntermediate; CyclicIntermediate -> Dehydration; Dehydration -> Pyrrole [label="Aromatization"]; } } Caption: Paal-Knorr mechanism for 2-Methyl-5-phenyl-1H-pyrrole synthesis.

Experimental Protocol: Conventional Synthesis

This protocol details a standard laboratory procedure for the synthesis of 2-Methyl-5-phenyl-1H-pyrrole.

Materials:

-

1-Phenylpentane-1,4-dione (1.0 eq)

-

Ammonium carbonate (3.0 eq)

-

Glacial acetic acid (as solvent)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 1-Phenylpentane-1,4-dione (1.0 eq) and ammonium carbonate (3.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask until all solids are dissolved and the final concentration of the diketone is approximately 0.5 M. Rationale: Acetic acid serves as both the solvent and the acid catalyst required to protonate the carbonyls.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to 120°C with vigorous stirring. Maintain reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5). Rationale: Chromatography is essential to remove unreacted starting material and any side products, yielding a high-purity monomer critical for subsequent polymerization.

-

Characterization: Confirm the identity and purity of the white solid product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point and compare with literature values.

Greener Synthesis Approaches

While effective, the conventional method uses a significant amount of acetic acid. Modern synthetic chemistry emphasizes more environmentally benign methodologies.

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[5] Reactions can be performed in a sealed vessel using a minimal amount of a high-boiling point solvent or even under solvent-free conditions on a solid support like alumina or silica gel.[5] This approach offers enhanced energy efficiency and cleaner reactions.[5]

-

Mechanochemical Synthesis: A solventless approach involves the use of a ball mill to provide mechanical energy to drive the reaction.[6] This method, often using a biosourced acid like citric acid as a catalyst, can produce N-substituted pyrroles in very short reaction times, aligning with the principles of green chemistry.[6]

Section 2: Applications in Polymer Science and Organic Electronics

Pyrrole-based materials are renowned for their application as conducting polymers and organic semiconductors. The electron-rich nature of the pyrrole ring facilitates the formation of charge carriers (polarons and bipolarons) upon doping, leading to electrical conductivity. The 2-methyl-5-phenyl substitution pattern provides a strategic advantage by improving the processability and stability of the resulting polymers compared to unsubstituted polypyrrole.[7]

dot graph Polymer_Application_Workflow { graph [splines=true, nodesep=0.5, ranksep=0.5, label="Material Development Workflow", labelloc=t, fontsize=16, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

// Nodes Monomer [label="2-Methyl-5-phenyl-\n1H-pyrrole Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization\n(Chemical or Electrochemical)", fillcolor="#E8F0FE", fontcolor="#202124"]; Polymer [label="Poly(2-methyl-5-phenyl-pyrrole)", fillcolor="#E6F4EA", fontcolor="#202124"]; Processing [label="Solution Processing\n(Spin Coating, Printing)", fillcolor="#FEF7E0", fontcolor="#202124"]; ThinFilm [label="Active Layer Thin Film", fillcolor="#FCE8E6", fontcolor="#202124"]; Device [label="Organic Electronic Device\n(OFET, Sensor, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Monomer -> Polymerization; Polymerization -> Polymer; Polymer -> Processing [label="Dissolution"]; Processing -> ThinFilm; ThinFilm -> Device [label="Fabrication"]; } Caption: Workflow from monomer to organic electronic device fabrication.

Protocol: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(2-methyl-5-phenyl-1H-pyrrole) using a common chemical oxidant.

Materials:

-

Purified 2-Methyl-5-phenyl-1H-pyrrole (1.0 eq)

-

Anhydrous iron(III) chloride (FeCl₃) (2.5 eq)

-

Anhydrous chloroform (CHCl₃)

-

Methanol

-

Deionized water

Procedure:

-

Monomer Solution: Dissolve the purified 2-Methyl-5-phenyl-1H-pyrrole monomer in anhydrous chloroform in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform. Rationale: FeCl₃ acts as the oxidizing agent, initiating the polymerization by generating radical cations from the monomer units, which then couple.

-

Initiation: Cool the monomer solution to 0°C using an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture should turn dark, indicating polymerization.

-

Polymerization: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 22 hours.

-

Precipitation and Washing: Pour the dark reaction mixture into a large volume of methanol. The polymer will precipitate. Collect the solid polymer by filtration.

-

Purification: Wash the collected polymer repeatedly with methanol to remove residual oxidant and oligomers, followed by washing with deionized water. Continue washing until the filtrate is colorless.

-

Drying: Dry the purified polymer product in a vacuum oven at 60°C overnight. The result is typically a dark, insoluble powder.

Characterization of Derived Materials

The properties of the synthesized polymer determine its suitability for various applications.

| Property | Characterization Technique | Expected Outcome / Significance |

| Structure | Fourier-Transform Infrared Spectroscopy (FTIR), NMR (for soluble fractions) | Confirmation of polymer structure, disappearance of N-H proton signal, and broadening of aromatic signals. |

| Molecular Weight | Gel Permeation Chromatography (GPC) (for soluble fractions) | Provides information on the degree of polymerization, which affects mechanical and electronic properties. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature, indicating the material's stability for device fabrication and operation. |

| Morphology | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualizes the surface structure and roughness of polymer thin films, which impacts device performance. |

| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Determines the absorption and emission spectra, providing the optical bandgap. Phenyl-pyrroles often exhibit π-π* transitions.[8] |

| Electrical Properties | Four-Point Probe Measurement, Cyclic Voltammetry (CV) | Measures the conductivity of the polymer film. CV provides information on oxidation/reduction potentials. |

Potential Applications

Materials derived from 2-Methyl-5-phenyl-1H-pyrrole are candidates for a range of advanced applications.

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of polypyrrole derivatives make them suitable as the active channel material in OFETs.[7] The phenyl group can influence molecular packing in the solid state, which is critical for charge mobility.[9]

-

Organic Photovoltaics (OPVs): As an electron-donating (p-type) material, these polymers can be blended with an electron-accepting (n-type) material to form the bulk heterojunction active layer in solar cells.[7][10]

-

Sensors: The conductivity of the polymer can be modulated by exposure to specific analytes, forming the basis for chemical sensors and biosensors.

-

Drug Development Scaffolds: While the focus here is on materials, substituted pyrrole scaffolds are also investigated as templates for pharmacologically active agents, such as inverse agonists for serotonin receptors.[11]

Section 3: Safety and Handling

-

Chemical Hazards: Always handle organic solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reagents: 1,4-dicarbonyl compounds can be irritants. Glacial acetic acid is corrosive. Iron(III) chloride is corrosive and moisture-sensitive. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

-

Journal of Organic Chemistry. (2022). Synthesis of Pyrrole via Formal Cycloaddition of Allyl Ketone and Amine under Metal-Free Conditions. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Gram scale synthesis of phenyl(5‐phenyl‐1H‐pyrrol‐2‐yl)methanone 3 ab. Available at: [Link]

-

Digital Commons @ University of Southern Mississippi. (n.d.). Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. Available at: [Link]

-

ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available at: [Link]

-

ResearchGate. (n.d.). Photophysical Properties of the Synthesized Pyrene Derivatives. Available at: [Link]

-

Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]

-

National Institutes of Health. (2025). Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction. PMC. Available at: [Link]

-

ACS Publications. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. Available at: [Link]

-

National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. PMC. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl 5-phenyl-1H-pyrrole-2-carboxylate. Available at: [Link]

-

ACS Publications. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

Royal Society of Chemistry. (2021). Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives. CrystEngComm. Available at: [Link]

-

PubMed. (n.d.). Photophysical properties and photodynamic activity in vivo of some tetrapyrroles. Available at: [Link]

-

ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Available at: [Link]

-

RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Available at: [Link]

-

ScienceDirect. (2022). Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

-

MDPI. (n.d.). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Solid state structure and properties of phenyl diketopyrrolopyrrole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimizing Paal-Knorr reaction conditions for "2-Methyl-5-phenyl-1H-pyrrole"

Topic: Synthesis of 2-Methyl-5-phenyl-1H-pyrrole Ticket ID: PK-OPT-2024-05 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Reaction Context

User Query: Optimization of reaction conditions to synthesize 2-Methyl-5-phenyl-1H-pyrrole, minimizing furan byproducts and polymerization.

Chemical Context:

-

Target: 2-Methyl-5-phenyl-1H-pyrrole[1]

-

Precursors: 1-Phenylpentane-1,4-dione (Phenacylacetone) + Ammonia source (Ammonium Acetate/Carbonate).[1]

-

Reaction Type: Paal-Knorr Condensation.[1][2][3][4][5][6][7][8]

-

Critical Challenge: The reaction is a competition between the formation of the desired pyrrole (via amine attack) and the furan byproduct (via intramolecular cyclization of the diketone under acidic conditions).

Standard Operating Procedures (SOPs)

We recommend two distinct protocols based on your available equipment and green chemistry requirements.

Protocol A: The "Classic" Thermal Method (Robust & Scalable)

Best for: Large scale batches where microwave reactors are unavailable.[1]

-

Reagents:

-

Procedure:

-

Dissolve the diketone in the solvent (0.5 M concentration).[1]

-

Add Ammonium Acetate.[1][4] Note: Excess is crucial to suppress furan formation.[1]

-

Reflux at 80–100°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[1]

-

Workup: Pour reaction mixture into crushed ice/water. Neutralize with

.[1] -

Purification: The precipitate is often pure enough.[1] If not, recrystallize from Ethanol/Water.[9]

-

Protocol B: The "Green" Iodine-Catalyzed Method (High Yield/Fast)

Best for: High throughput, high purity, and "Green" compliance.

-

Reagents:

-

Procedure:

-

Mix diketone and ammonium acetate in a mortar or flask.[1]

-

Add Iodine (

).[1][8] -

Option B1 (Stirring): Stir at Room Temperature for 1–2 hours.

-

Option B2 (Microwave): Irradiate at 300W for 2–5 minutes (intermittent to prevent overheating).

-

Workup: Dilute with Ethyl Acetate, wash with dilute Sodium Thiosulfate (

) to remove iodine (decolorization), then water. -